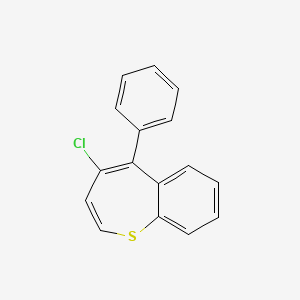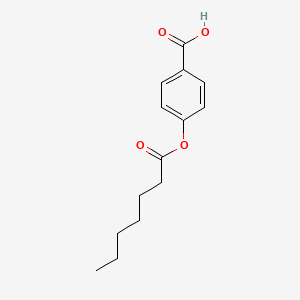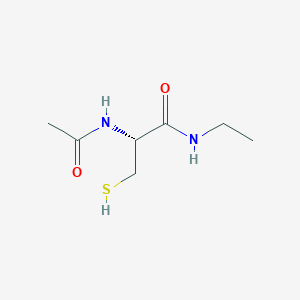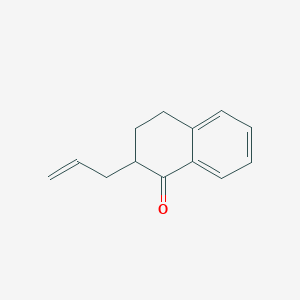
1,1-Dimethylsilolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylsilolan-2-one is an organosilicon compound with the molecular formula C6H14OSi It is a cyclic compound containing a silicon atom bonded to two methyl groups and an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilolan-2-one can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a suitable nucleophile, such as an alcohol or a carboxylic acid, under controlled conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired cyclic siloxane compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylsilolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: Nucleophilic substitution reactions can replace the oxygen atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted siloxanes
Applications De Recherche Scientifique
1,1-Dimethylsilolan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylsilolan-2-one involves its interaction with molecular targets through its silicon-oxygen bond. This interaction can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved often include nucleophilic attack on the silicon atom, leading to the formation of new bonds and the release of the oxygen atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethylsilolane: Similar in structure but lacks the oxygen atom.
Cyclopentasiloxane: Contains multiple silicon and oxygen atoms in a cyclic structure.
Tetramethylsilane: A simpler silicon compound with four methyl groups attached to the silicon atom.
Uniqueness
1,1-Dimethylsilolan-2-one is unique due to its specific cyclic structure containing both silicon and oxygen atoms. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
72301-27-0 |
|---|---|
Formule moléculaire |
C6H12OSi |
Poids moléculaire |
128.24 g/mol |
Nom IUPAC |
1,1-dimethylsilolan-2-one |
InChI |
InChI=1S/C6H12OSi/c1-8(2)5-3-4-6(8)7/h3-5H2,1-2H3 |
Clé InChI |
AVSVHGCRJSOKAT-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


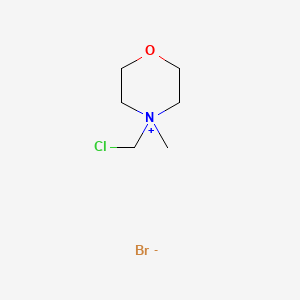
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)
![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)
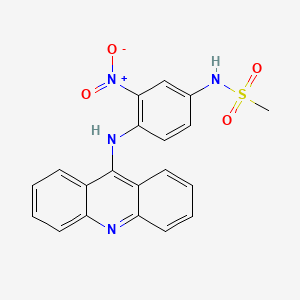

![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)
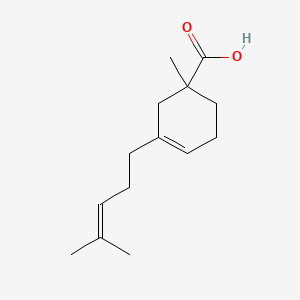
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
